molecular formula C17H27N3O5S B12169081 N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12169081
M. Wt: 385.5 g/mol
InChI Key: UYXHZKFIMASRKF-UHFFFAOYSA-N
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Description

N-[2-(Dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine core substituted with a dimethylsulfamoyl ethyl group and a tetrahydrofuran-2-ylmethyl moiety. The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry, often associated with calcium channel modulation in cardiovascular therapeutics . The dimethylsulfamoyl group may enhance solubility and metabolic stability, while the tetrahydrofuran ring could increase lipophilicity, influencing blood-brain barrier penetration or receptor binding kinetics. Structural determination of such compounds often employs X-ray crystallography tools like SHELX programs, which are widely utilized for small-molecule refinement .

Properties

Molecular Formula

C17H27N3O5S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H27N3O5S/c1-12-10-13(2)20(11-14-6-5-8-25-14)17(22)15(12)16(21)18-7-9-26(23,24)19(3)4/h10,14H,5-9,11H2,1-4H3,(H,18,21)

InChI Key

UYXHZKFIMASRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCS(=O)(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethylsulfamoyl chloride, ethyl acetate, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, acids, bases, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Key Observations :

  • Target Compound vs. The tetrahydrofuran-2-ylmethyl group may confer stereochemical complexity akin to the dichlorobenzyl group in DM-11 but with reduced steric hindrance .
  • Target Compound vs. Patent Example : The patent compound’s trifluoromethyl and pyrimidinyl groups enhance metabolic stability and electronic effects, whereas the target compound’s dimethylsulfamoyl group prioritizes solubility. The dihydropyridine core offers conformational flexibility compared to the rigid spirocyclic system in the patent example .

Biological Activity

N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Formula: C17H27N3O5S
Molecular Weight: 385.5 g/mol
IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways critical for various biological processes.
  • Oxidative Stress Response: The compound's structure suggests potential antioxidant properties, which may help mitigate oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity: Studies have shown that derivatives of dihydropyridines possess antioxidant properties that can protect cells from oxidative damage.
Activity TypeDescriptionReferences
AntioxidantProtects against oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationInfluences signaling pathways via receptor interaction

Case Studies

Several studies have investigated the biological effects of compounds related to this class:

  • Antidiabetic Potential: A study demonstrated that dihydropyridine derivatives could inhibit α-glucosidase activity, suggesting potential use in managing diabetes .
    • Research Findings:
      • Compound Tested: Similar dihydropyridine derivatives
      • Effectiveness: Significant inhibition of α-glucosidase activity was observed.
  • Cardiovascular Effects: Another study highlighted the antihypertensive properties of related compounds through modulation of calcium channels.
    • Research Findings:
      • Compound Tested: 4-substituted dihydropyridines
      • Effectiveness: Notable reduction in blood pressure in hypertensive models.

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